molecular formula C16H16ClN3S B15260574 4-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-1,3-thiazol-2-amine

4-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-1,3-thiazol-2-amine

Cat. No.: B15260574
M. Wt: 317.8 g/mol
InChI Key: ABLKIUUMAGHYIY-UHFFFAOYSA-N
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Description

4-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-1,3-thiazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a thiazole ring fused with a pyrrole ring, both of which are known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrole ring through a cyclization reaction, followed by the introduction of the thiazole ring. The chlorophenyl group is then added via a substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of high-throughput synthesis techniques to ensure scalability and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits significant biological activity, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole and its derivatives share a similar core structure and exhibit comparable biological activities.

    Pyrrole Derivatives: Pyrrole-based compounds also show similar chemical reactivity and applications.

Uniqueness

The unique combination of the thiazole and pyrrole rings, along with the chlorophenyl group, gives 4-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-1,3-thiazol-2-amine distinct properties. This makes it particularly valuable in research and industrial applications, where its specific reactivity and biological activity can be leveraged.

Properties

Molecular Formula

C16H16ClN3S

Molecular Weight

317.8 g/mol

IUPAC Name

4-[1-[(2-chlorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]-1,3-thiazol-2-amine

InChI

InChI=1S/C16H16ClN3S/c1-10-7-13(15-9-21-16(18)19-15)11(2)20(10)8-12-5-3-4-6-14(12)17/h3-7,9H,8H2,1-2H3,(H2,18,19)

InChI Key

ABLKIUUMAGHYIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CC=C2Cl)C)C3=CSC(=N3)N

Origin of Product

United States

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